3-Methoxyisoquinolin-5-amine
Overview
Description
Physical And Chemical Properties Analysis
3-Methylisoquinolin-5-amine, which might be confused with 3-Methoxyisoquinolin-5-amine, is a pale-yellow to yellow-brown solid . It has a molecular weight of 158.2 . The physical and chemical properties of this compound specifically were not found in the search results.Scientific Research Applications
Neuroprotective Potential and Parkinsonism Isoquinoline derivatives, including those with methoxy groups, have been explored for their neuroprotective potential and their role in neurodegenerative diseases like Parkinson's disease. Compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) have been shown to possess neuroprotective and antidopaminergic activities, potentially playing a crucial physiological role as an endogenous regulator of dopaminergic activity in the mammalian brain. These compounds could be involved in the pathogenesis of Parkinson's disease due to their ability to pass through the blood-brain barrier and accumulate in the brain, as well as their impact on dopamine metabolism and release (Pietraszek et al., 2009; Kikuchi et al., 1991).
Potential Antipsychotic Effects Investigations into 1MeTIQ have also revealed its potential antipsychotic effects, particularly in models of schizophrenia-like behavior induced by substances like MK-801. While 1MeTIQ did not attenuate all symptoms modeled by MK-801, such as disruptions of prepulse inhibition or working memory impairment, it was effective in normalizing hyperactivity and alterations in dopamine metabolism, suggesting its potential utility in treating aspects of psychosis or as an adjunct in schizophrenia treatment (Pietraszek et al., 2009).
Safety and Hazards
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes . More research is required to elucidate the exact mechanisms involved.
Biochemical Pathways
It is possible that the compound influences multiple pathways, depending on its targets and mode of action
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound, which in turn affects its efficacy . Future research should focus on understanding these properties to optimize the use of this compound.
Result of Action
The molecular and cellular effects of 3-Methoxyisoquinolin-5-amine’s action are currently unknown. These effects would be determined by the compound’s targets and mode of action, as well as the biochemical pathways it affects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound. These factors could include pH, temperature, and the presence of other molecules in the environment . More research is needed to understand how these factors affect the action of this compound.
properties
IUPAC Name |
3-methoxyisoquinolin-5-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-5-8-7(6-12-10)3-2-4-9(8)11/h2-6H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUZDTUIRHAGOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C=CC=C(C2=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.